Kinase Inhibitor Potency: 6-Iodo-5-methyl Indazole Scaffold Enables Low Nanomolar PLK4 Inhibition
While direct activity data for the isolated building block 6-iodo-5-methyl-1H-indazole is not available, its core scaffold is a key component in advanced leads. The indazole-based PLK4 inhibitor CZL-S092 (compound 34b), which contains a 5-methylindazole core, demonstrates an IC50 of 0.9 nM against PLK4 kinase [1]. The 6-iodo substitution in 6-iodo-5-methyl-1H-indazole (CAS 1082040-11-6) provides a synthetic vector that, when elaborated, could yield comparable or enhanced potency. This is supported by a series of 23 indazole-based PLK4 inhibitors, where compound C05, a distinct analog, achieved an IC50 < 0.1 nM, highlighting the potency achievable from this scaffold class [2].
| Evidence Dimension | Kinase Inhibitory Activity (PLK4 IC50) |
|---|---|
| Target Compound Data | Not directly measured; serves as a building block for the 5-methylindazole core. |
| Comparator Or Baseline | CZL-S092 (5-methylindazole-based PLK4 inhibitor): IC50 = 0.9 nM [1]; Compound C05 (indazole-based PLK4 inhibitor): IC50 < 0.1 nM [2]. |
| Quantified Difference | Class-level potency: Low nanomolar to sub-nanomolar IC50 values are achievable with optimized indazole scaffolds. |
| Conditions | PLK4 kinase inhibition assay (in vitro). |
Why This Matters
Procuring this specific building block enables the synthesis of PLK4 inhibitors that can achieve sub-nanomolar potency, a benchmark for advanced lead compounds.
- [1] Liu, N., et al. (2025). Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. European Journal of Medicinal Chemistry, 283, 117324. View Source
- [2] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 2025. Advance Article. View Source
